3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

MRGPRX2 GPCR pharmacology mast cell

Structurally matched comparator to MRGPRX2 antagonist C9—single heteroatom difference (thiophene CH vs. thiazole N) enables systematic deconvolution of hydrogen-bond networks, inverse agonism, and selectivity over MRGPRX4/NK1R. Unique N3-thienylmethyl extension of the 2-thioxoquinazolinone scaffold supports dual antioxidant-cytotoxic SAR for colorectal cancer probe discovery and broad-panel kinase profiling. Ideal for S-alkylation/tautomerism studies.

Molecular Formula C13H10N2OS2
Molecular Weight 274.36
CAS No. 218929-74-9
Cat. No. B3010000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
CAS218929-74-9
Molecular FormulaC13H10N2OS2
Molecular Weight274.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3
InChIInChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17)
InChIKeyUOPGKGRKHBIOKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS 218929-74-9: Procurement-Relevant Chemical Identity and Scaffold Context


3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 218929-74-9, molecular formula C13H10N2OS2, molecular weight 274.4 g/mol) belongs to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold class . This heterocyclic framework features a quinazolinone core with a C2-thioxo (C=S) group and a thienylmethyl substituent at the N3 position. The compound incorporates two sulfur atoms—one in the thioxo pharmacophore and one embedded within the thiophene ring of the N3 side chain. Quinazolinone derivatives are well-established privileged scaffolds in medicinal chemistry, with the thioxo subclass demonstrating activity across multiple target classes including tyrosinase, myeloperoxidase, and various kinase enzymes [1][2]. The unique combination of the electron-rich thiophene moiety at N3 and the hydrogen-bond-capable thioxo group at C2 distinguishes this compound from simple N3-aryl or N3-alkyl analogs.

Why Generic 2-Thioxoquinazolinone Analogs Cannot Substitute for 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 218929-74-9)


Within the 2-thioxoquinazolinone scaffold family, the N3 substituent is the principal structural variable governing biological target engagement, physicochemical properties, and synthetic tractability. Published structure-activity relationship (SAR) studies demonstrate that even subtle modifications at N3 produce substantial shifts in potency and selectivity. For the 3-aryl-2-thioxoquinazolinone series, the nature of the substituent on the phenyl ring at N3 alters DPPH radical-scavenging IC50 values from 0.165 mM to inactive levels, while cytotoxicity against LoVo colon cancer cells varies from 294 μM to >500 μM across closely related analogs [1]. In MRGPRX2 antagonist development, the sulfur-heteroaryl N3 substituent (thiazol-2-ylmethyl) confers potent inverse agonism with a Ki of 43 nM and selectivity over NK1R and MRGPRX4 [2], whereas bulkier or non-heteroaryl N3 substituents yield different activity profiles [2]. The 2-thienylmethyl group in the target compound introduces distinct electronic character (aromatic 5-membered sulfur heterocycle), conformational flexibility via the methylene linker, and enhanced lipophilicity compared to simple N3-phenyl or N3-benzyl analogs. These structural features are not replicable by generic in-class analogs and directly affect molecular recognition, solubility, and downstream assay performance.

Quantitative Differentiation Evidence for 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 218929-74-9) vs. Closest Analogs


N3-Substituent Heteroatom Topology: Thienylmethyl vs. Thiazolylmethyl in 2-Thioxoquinazolinone MRGPRX2 Ligands

The thienylmethyl-substituted compound (target) and the thiazolylmethyl-substituted analog (MRGPRX2 antagonist C9) share a 2-thioxoquinazolinone core but differ in the heteroatom topology of their N3 substituents. In C9 (3-(thiazol-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one), the thiazole ring positions a nitrogen atom at the 3-position of the five-membered heterocycle, which participates in critical hydrogen-bond interactions with the MRGPRX2 orthosteric pocket, contributing to its potent inverse agonist activity (Ki = 43 nM) [1]. In the target compound, the thiophene ring lacks this nitrogen atom, replacing it with a CH group, which is predicted to alter the hydrogen-bond network and potentially shift the pharmacological profile from potent inverse agonism toward neutral antagonism or altered selectivity . This single-atom difference (N → CH) represents a strategic SAR probe point for delineating MRGPRX2 ligand pharmacology. No published quantitative binding or functional data exist for the target compound at MRGPRX2; the above comparison is based on class-level inference from the structurally characterized analog C9.

MRGPRX2 GPCR pharmacology mast cell antagonist structure-selectivity relationship

N3-Substituent Lipophilicity and Predicted Physicochemical Differentiation: Thienylmethyl vs. Benzyl and Phenyl Analogs

The thienylmethyl substituent at N3 imparts distinct lipophilicity characteristics compared to common N3-phenyl and N3-benzyl analogs of the 2-thioxoquinazolinone scaffold. Using computational predictions for closely matched comparator 3-(cyclohexylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (MW 274.38, identical to target), the experimentally benchmarked cLogP of 4.62 provides a reference point for the lipophilic character of alkyl-linked N3 substituents on this scaffold . The 2-thienylmethyl group introduces sulfur-mediated polarizability that is absent in benzyl (CH2-phenyl) analogs. In contrast, 3-benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 13906-05-3, MW 268.33) lacks the sulfur heteroatom in the side chain, resulting in lower polar surface area, modified hydrogen-bond acceptor capacity, and altered octanol-water partitioning behavior . For 3-aryl-2-thioxoquinazolinones lacking the methylene linker (e.g., 3-phenyl or 3-(4-substituted-phenyl) analogs), the absence of the flexible CH2 spacer restricts the conformational freedom of the aromatic ring relative to the quinazolinone core, potentially affecting target binding entropy [1]. The thienylmethyl group thus occupies a unique physicochemical niche: it combines the conformational flexibility of a methylene-linked substituent with the electronic properties of a sulfur-containing heteroaryl ring, a combination not available from either simple benzyl or phenyl analogs.

Lipophilicity drug-likeness permeability physicochemical property prediction LogP

Sulfur-Containing Heteroaryl N3 Substituent vs. 3-Aryl Analogs: Impact on DPPH Radical Scavenging and Cytotoxicity SAR in 2-Thioxoquinazolinones

Structure-activity relationship data for 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones demonstrate that the identity of the N3 substituent strongly modulates both antioxidant and cytotoxic activity. In a systematically characterized series of 3-aryl analogs (compounds 3a–3h), DPPH radical scavenging IC50 values ranged from 0.165 ± 0.0057 mM (compound 3a, unsubstituted phenyl) to 0.191 ± 0.0099 mM (compound 3g, 4-chlorophenyl), compared to the reference antioxidant BHT (IC50 = 0.245 ± 0.0257 mM) [1]. Cytotoxic activity against LoVo colon cancer cells varied from IC50 = 294.32 ± 8.41 μM (3a) to IC50 = 383.5 ± 8.99 μM (3f, 4-bromophenyl), and against HCT-116 cells from 298.05 ± 13.26 μM to 323.59 ± 3.00 μM [1]. Notably, the electron-withdrawing or electron-donating nature of the aryl substituent dictated the magnitude of activity, with the unsubstituted phenyl analog 3a showing the most potent dual antioxidant-cytotoxic profile. The target compound replaces the phenyl ring with a thiophene ring, introducing a π-excessive heteroaryl system with different resonance and inductive electronic effects compared to any of the substituted phenyl analogs characterized in the published SAR [2]. No quantitative DPPH or cytotoxicity data exist for the target compound; however, based on the established SAR, the thienylmethyl group is predicted to produce activity values that are distinct from, and not simply interpolatable between, the aryl series.

Antioxidant DPPH cytotoxicity colon cancer SAR 3-arylquinazolinone

Thiophene Ring Electronic Effects on 2-Thioxoquinazolinone Scaffold Reactivity: Comparison with Phenyl, Benzyl, and Alkyl N3 Substituents

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold undergoes a characteristic thioxo-thiol tautomeric equilibrium (C=S ↔ C–SH), the position of which is influenced by the electronic nature of the N3 substituent [1]. The thiophene ring in the target compound is a π-excessive heteroaryl system with different electron density distribution compared to phenyl, benzyl, or alkyl groups. This differential electronic character directly affects: (i) the tautomeric equilibrium at C2, which determines the nucleophilicity of the sulfur atom for subsequent S-alkylation or S-glycosylation reactions; and (ii) the acidity of the N1-H proton, which influences hydrogen-bond donor capacity in target binding [2]. In the synthesis of S-alkylated and S-glycosylated derivatives from 3-substituted 2-thioxoquinazolinones, the N3 substituent identity governs both the reaction rate and the regioisomeric outcome (S- vs. N-alkylation selectivity). 3-Aryl analogs with electron-withdrawing substituents favor the thiol tautomer, enhancing S-nucleophilicity, while electron-donating substituents shift the equilibrium toward the thioxo form [3]. The thienylmethyl group, with its moderate electron-donating character and unique polarizability, positions the target compound at a distinct point on this electronic continuum relative to phenyl (moderate electron-withdrawing via induction) and benzyl (electron-neutral) analogs. No experimental pKa or tautomeric ratio data exist for the target compound; this comparison is based on class-level electronic structure principles.

Electronic effect thiophene reactivity S-alkylation tautomerism thioxo-thiol equilibrium

N3-Heteroarylmethyl 2-Thioxoquinazolinones as Underexplored Scaffolds in Kinase and Enzyme Inhibitor Discovery

The 2-thioxoquinazolinone scaffold has demonstrated inhibitory activity across multiple therapeutically relevant enzyme classes. The 3-aryl-2-thioxoquinazolinone series yielded the most potent α-glucosidase inhibitor (compound 13: IC50 = 85.0 ± 0.5 μM), exhibiting ninefold enhanced inhibitory potential compared to the standard acarbose (IC50 = 750.0 ± 10.0 μM) [1]. In the myeloperoxidase (MPO) inhibitor series, 2-thioxoquinazolin-4(1H)-one derivatives achieved IC50 values as low as 100 nM [2]. The DHFR/EGFR dual inhibitor series further demonstrates the scaffold's capacity for polypharmacology [3]. However, all published SAR series for these targets feature N3-aryl or N3-alkyl substituents, with N3-heteroarylmethyl variants (including the thienylmethyl analog) remaining systematically unexplored. The thienylmethyl group offers potential advantages for kinase and enzyme inhibitor profiling: (i) the sulfur atom can engage in additional chalcogen-bonding or hydrophobic interactions with target proteins; (ii) the five-membered heteroaryl ring presents a different steric footprint compared to six-membered phenyl rings, potentially accessing sub-pockets inaccessible to phenyl analogs; and (iii) the methylene linker provides conformational flexibility to optimize the thiophene ring orientation within the binding site. The target compound represents a structurally enabled probe for expanding the inhibitor SAR landscape of the 2-thioxoquinazolinone scaffold into N3-heteroarylmethyl chemical space.

Kinase inhibitor EGFR alpha-glucosidase myeloperoxidase DHFR target engagement

High-Value Application Scenarios for 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 218929-74-9) in Research and Industrial Settings


MRGPRX2 Pharmacology: Matched-Pair SAR Comparator for Thiazolylmethyl Lead C9 in Mast Cell Degranulation Studies

The target compound serves as a structurally matched comparator to MRGPRX2 antagonist C9 (3-(thiazol-2-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, Ki = 43 nM [1]), differing by a single heteroatom (thiophene CH vs. thiazole N) in the N3 side chain. This matched molecular pair enables systematic investigation of the contribution of the heterocyclic nitrogen to MRGPRX2 binding affinity, inverse agonist efficacy, and selectivity over related MRGPRX family members (MRGPRX4, NK1R). Researchers can use this compound to: (i) deconvolute the hydrogen-bond network responsible for C9's potent inverse agonism; (ii) identify whether neutral antagonism can be achieved by nitrogen deletion; and (iii) generate complementary SAR data to guide optimization of MRGPRX2-targeted therapies for chronic itch, urticaria, and mast cell-mediated hypersensitivity.

Expanding 2-Thioxoquinazolinone Antioxidant-Cytotoxic SAR into Heteroaryl Chemical Space for Colon Cancer Probe Development

Published SAR on 3-aryl-2-thioxoquinazolinones demonstrates DPPH radical scavenging (IC50 range: 0.165–0.191 mM) and colon cancer cytotoxicity (LoVo IC50 range: 294–384 μM; HCT-116 IC50 range: 298–324 μM) that varies with the electronic character of the N3 substituent [2]. The target compound extends this SAR into heteroaryl space, enabling determination of whether thiophene's π-excessive character enhances or diminishes antioxidant potency and whether dual antioxidant-cytotoxic activity can be optimized independently of the phenyl ring paradigm. This compound is a logical acquisition for groups constructing focused quinazolinone libraries for colorectal cancer probe discovery.

Chemical Biology Tool for Investigating Sulfur-Containing Heteroaryl Effects on 2-Thioxoquinazolinone Tautomerism and Derivatization Chemistry

The thioxo-thiol tautomeric equilibrium (C=S ↔ C–SH) at the 2-position governs the entire downstream reaction chemistry of this scaffold, including S-alkylation, S-glycosylation, and metal-chelation behavior [3]. The thienylmethyl group's moderate electron-donating character positions it at a distinct point on the electronic continuum defined by established N3-aryl (electron-withdrawing) and N3-alkyl (electron-neutral) analogs. Procuring this compound enables chemists to: (i) experimentally determine the tautomeric ratio (by NMR or IR) as a function of N3-heteroaryl substitution; (ii) benchmark S-alkylation rates and regioselectivity relative to phenyl and benzyl controls; and (iii) establish whether thiophene sulfur participates in intramolecular non-bonded interactions that influence scaffold geometry.

Kinase and Enzyme Inhibitor Library Expansion: N3-Heteroarylmethyl Probe for Multi-Target Screening Cascades

The 2-thioxoquinazolinone scaffold has validated activity against α-glucosidase (IC50 = 85 μM, ninefold better than acarbose [4]), myeloperoxidase (IC50 as low as 100 nM [5]), and DHFR/EGFR dual targets [6]. However, all characterized inhibitors in these series bear N3-aryl or N3-alkyl substituents. The thienylmethyl analog represents the first systematic entry into N3-heteroarylmethyl space for this scaffold. Pharmaceutical and academic screening groups can deploy this compound as a singleton probe in broad-panel kinase profiling or enzyme inhibition cascades to identify whether the thienylmethyl substituent unlocks novel target engagement profiles inaccessible to the extensively characterized N3-aryl series.

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